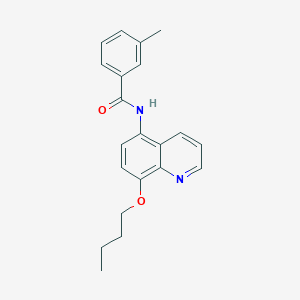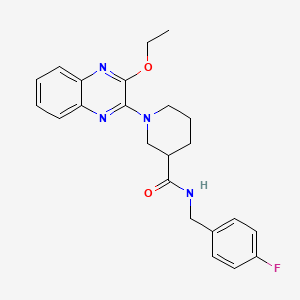![molecular formula C18H17FN4O2 B11318285 5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11318285.png)
5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-acétylpipérazin-1-yl)-2-[(E)-2-(4-fluorophényl)éthényl]-1,3-oxazole-4-carbonitrile est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un cycle pipérazine, un groupe fluorophényle et un cycle oxazole, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
La synthèse du 5-(4-acétylpipérazin-1-yl)-2-[(E)-2-(4-fluorophényl)éthényl]-1,3-oxazole-4-carbonitrile implique plusieurs étapes, commençant par la préparation de composés intermédiaires. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle pipérazine : Cette étape implique la réaction d'amines appropriées avec des agents d'acétylation dans des conditions contrôlées.
Introduction du groupe fluorophényle : Cette étape implique l'utilisation de dérivés du fluorobenzène dans une réaction de substitution pour introduire le groupe fluorophényle.
Formation du cycle oxazole : Cette étape implique des réactions de cyclisation utilisant des réactifs et des conditions appropriés pour former le cycle oxazole.
Assemblage final : La dernière étape implique le couplage des composés intermédiaires dans des conditions spécifiques pour former le composé cible.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et réduire les coûts, souvent en utilisant des systèmes automatisés et des réacteurs à grande échelle.
Analyse Des Réactions Chimiques
Le 5-(4-acétylpipérazin-1-yl)-2-[(E)-2-(4-fluorophényl)éthényl]-1,3-oxazole-4-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut subir des réactions d'oxydation, souvent en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau des groupes pipérazine et fluorophényle, en utilisant des réactifs tels que les halogènes ou les nucléophiles.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
Le 5-(4-acétylpipérazin-1-yl)-2-[(E)-2-(4-fluorophényl)éthényl]-1,3-oxazole-4-carbonitrile présente plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Les chercheurs explorent son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement des maladies impliquant des cibles moléculaires spécifiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 5-(4-acétylpipérazin-1-yl)-2-[(E)-2-(4-fluorophényl)éthényl]-1,3-oxazole-4-carbonitrile implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies impliquées dans son mécanisme d'action dépendent de l'application et de la cible spécifiques.
Mécanisme D'action
The mechanism of action of 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Le 5-(4-acétylpipérazin-1-yl)-2-[(E)-2-(4-fluorophényl)éthényl]-1,3-oxazole-4-carbonitrile peut être comparé à des composés similaires, tels que :
Acide 5-(4-acétylpipérazin-1-yl)pentanoïque : Ce composé partage le cycle pipérazine mais diffère du reste de sa structure.
N-(4-cyano-1-phényl-1H-pyrazol-5-yl)-1,3-diphényl-1H-pyrazole-4-carboxamide : Ce composé présente un groupe cyano similaire mais présente une structure de base différente.
Propriétés
Formule moléculaire |
C18H17FN4O2 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H17FN4O2/c1-13(24)22-8-10-23(11-9-22)18-16(12-20)21-17(25-18)7-4-14-2-5-15(19)6-3-14/h2-7H,8-11H2,1H3/b7-4+ |
Clé InChI |
LILDGMUYXFSNAM-QPJJXVBHSA-N |
SMILES isomérique |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Dimethylamino)propyl]-1-(4-ethylphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11318204.png)

![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-chlorobenzamide](/img/structure/B11318213.png)
![3,5-dimethyl-N,2-bis(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318217.png)
![N-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B11318220.png)
![5-ethyl-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11318228.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318233.png)
![7-(2-bromophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11318234.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11318241.png)
![2-(4-bromophenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11318243.png)
![2-{1-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-methylpropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11318244.png)
![2-(4-chlorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11318245.png)
![2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide](/img/structure/B11318250.png)

